molecular formula C10H9NO4 B1487619 Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate CAS No. 1221792-20-6

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate

Cat. No.: B1487619
CAS No.: 1221792-20-6
M. Wt: 207.18 g/mol
InChI Key: CHLOLBJKPXUMIJ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Research indicates its potential as an antimicrobial and anticancer agent, among other therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₁₀H₉NO₄
  • Melting Point: 135–136 °C
  • CAS Number: 1221792-20-6

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains by inhibiting their growth. The minimum inhibitory concentration (MIC) for certain strains has been reported to be as low as 1 μM, indicating potent activity against pathogens like Mycobacterium tuberculosis .

2. Anticancer Properties
The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism may involve the activation of specific signaling pathways that lead to programmed cell death . In vitro studies have highlighted its effectiveness against colorectal carcinoma cells and other cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to cell death.
  • Interference with Nucleotide Biosynthesis: As an inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), it disrupts guanine nucleotide biosynthesis in Mycobacterium tuberculosis, which is crucial for bacterial survival .

Antimicrobial Efficacy

A study focusing on the structure-activity relationship (SAR) of benzoxazole derivatives indicated that this compound effectively inhibited MtbIMPDH2, a promising target for tuberculosis treatment. The compound's MIC values were consistently low, confirming its potential as a lead compound for further development .

Anticancer Studies

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in treated cells .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against Mtb and colorectal carcinoma
Methyl 5-methoxy-1,3-benzoxazole-7-carboxylateModerateHighStronger anticancer effects than antimicrobial
Benzothiazole DerivativesVariableLowLess effective compared to benzoxazoles

Properties

IUPAC Name

methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-8-4-6(10(12)14-2)3-7-9(8)15-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOLBJKPXUMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272289
Record name Methyl 7-methoxy-5-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-20-6
Record name Methyl 7-methoxy-5-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-methoxy-5-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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